molecular formula C24H25NO2 B442703 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE

1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE

Katalognummer: B442703
Molekulargewicht: 359.5g/mol
InChI-Schlüssel: AXKWHHHIFAEIDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a naphthyloxy group, a benzoyl group, and an azepane ring

Vorbereitungsmethoden

The synthesis of 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE typically involves multiple steps, including the formation of the naphthyloxy group, the benzoyl group, and the azepane ring. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE can be compared with other similar compounds, such as:

    1-{4-[(1-Naphthyloxy)methyl]benzoyl}piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-{4-[(1-Naphthyloxy)methyl]benzoyl}morpholine: Similar structure but with a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H25NO2

Molekulargewicht

359.5g/mol

IUPAC-Name

azepan-1-yl-[4-(naphthalen-1-yloxymethyl)phenyl]methanone

InChI

InChI=1S/C24H25NO2/c26-24(25-16-5-1-2-6-17-25)21-14-12-19(13-15-21)18-27-23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15H,1-2,5-6,16-18H2

InChI-Schlüssel

AXKWHHHIFAEIDW-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Kanonische SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.